![molecular formula C19H24N2O2 B2426940 N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide CAS No. 953170-48-4](/img/structure/B2426940.png)
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide
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Description
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide, commonly known as DMAA, is a synthetic compound that has been used in various scientific research applications. DMAA gained popularity in the early 2000s as a dietary supplement and pre-workout stimulant. However, due to its potential health risks, it was banned by the World Anti-Doping Agency (WADA) and the US Food and Drug Administration (FDA) in 2013.
Scientific Research Applications
Fluorescent Probes for Carbonyl Compound Detection
The development and application of fluorescent probes for sensitive detection of carbonyl compounds, such as aldehydes and ketones, in environmental water samples have been explored. A study by Houdier, Perrier, Defrancq, and Legrand (2000) introduced a new molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), demonstrating its utility for trace measurement of carbonyl compounds. The probe showed excellent sensitivity and was employed to measure the carbonyl content in various environmental samples, providing valuable data on acetaldehyde in alpine and polar snow and estimations of acetone in cloud-water droplets (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the synthesis of 2-(substituted phenoxy) acetamide derivatives has shown promise in developing potential anticancer, anti-inflammatory, and analgesic agents. A study by Rani, Pal, Hegde, and Hashim (2014) reported on the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against various cancer cell lines and evaluating their anti-inflammatory and analgesic properties. Among these, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-6-4-5-7-18(15)23-14-19(22)20-13-12-16-8-10-17(11-9-16)21(2)3/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOYRWVGVPUDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide |
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